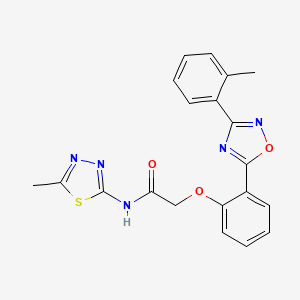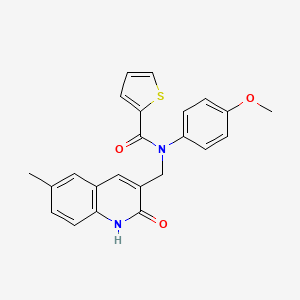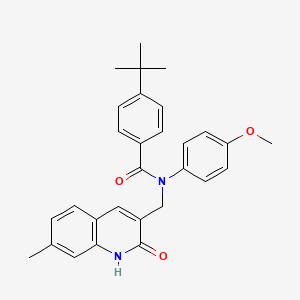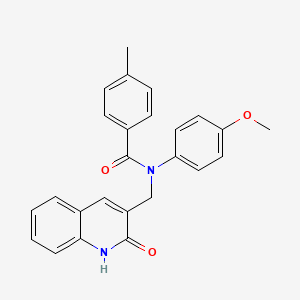![molecular formula C16H16BrNO5S B7706077 ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit antitumor properties. Studies have shown that ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its ability to exhibit a range of biological activities, making it a versatile tool for scientific research. However, one limitation of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate. One area of interest is the development of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate could lead to the development of new therapeutic agents for a range of diseases and conditions. Finally, studies exploring the potential synergistic effects of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate in combination with other drugs or therapeutic agents could lead to the development of more effective treatment options.
Métodos De Síntesis
The synthesis of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate involves the reaction of ethyl 2-bromoacetate with 4-(benzylsulfamoyl)phenol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for further investigation in the fields of pharmacology and drug discovery.
Propiedades
IUPAC Name |
ethyl 2-[4-[(2-bromophenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-22-16(19)11-23-12-7-9-13(10-8-12)24(20,21)18-15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMLFFSKBAFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

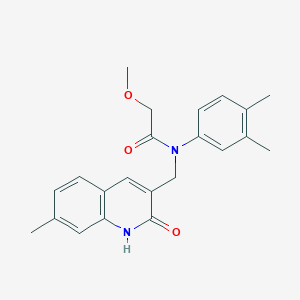
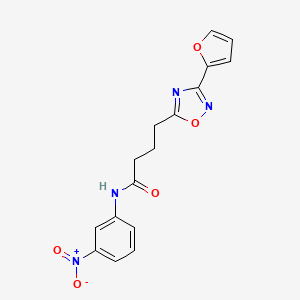
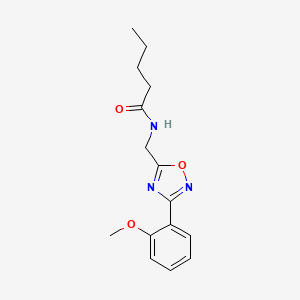
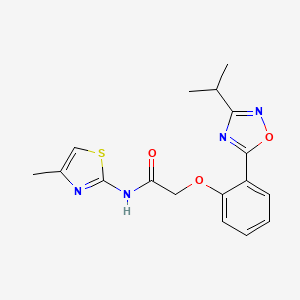
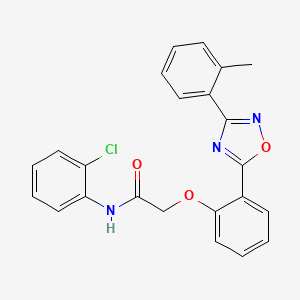



![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
